molecular formula C19H17N3O3 B13104165 1-Cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

1-Cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B13104165
M. Wt: 335.4 g/mol
InChI Key: MQQNBPSQWXCCTL-UHFFFAOYSA-N
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Description

1-Cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a synthetic organic compound known for its complex structure and significant applications in various scientific fields. This compound is characterized by its unique naphthyridine core, which is substituted with a cyclopropyl group, a dimethylpyridinyl group, and a carboxylic acid functional group.

Preparation Methods

The synthesis of 1-Cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the naphthyridine core, followed by the introduction of the cyclopropyl and dimethylpyridinyl groups. The final step usually involves the formation of the carboxylic acid group under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

1-Cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

1-cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C19H17N3O3/c1-10-7-12(8-11(2)20-10)16-6-5-14-17(23)15(19(24)25)9-22(13-3-4-13)18(14)21-16/h5-9,13H,3-4H2,1-2H3,(H,24,25)

InChI Key

MQQNBPSQWXCCTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C)C2=NC3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O

Origin of Product

United States

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